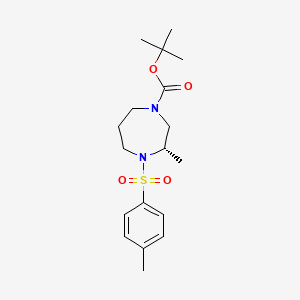

Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine

Description

Historical Context and Development of 1,4-Diazepine Chemistry

The chemistry of 1,4-diazepines traces back to the mid-20th century, with Leo Sternbach’s serendipitous discovery of chlordiazepoxide (Librium) at Hoffmann-La Roche in 1955. This breakthrough marked a shift from barbiturates to benzodiazepines, driven by their improved safety profiles and reduced respiratory depression risks. Early synthetic routes relied on quinazoline-3-oxide intermediates, which underwent ring expansion via nucleophilic attack at the 2-position.

Subsequent advancements introduced diverse methodologies:

- Cyclocondensation strategies : Sternbach’s 1960s work utilized glycine ethyl ester and amino-benzophenones to construct the diazepine core.

- Palladium-catalyzed carbonylation : Enabled efficient ring formation through CO insertion into aryl halides.

- Multicomponent reactions (MCRs) : Ugi and Passerini reactions facilitated rapid access to functionalized 1,4-diazepines with four points of diversity.

Modern techniques, such as copper-catalyzed allyl-amination and silver(I)-mediated heteroannulation, further expanded synthetic versatility. These innovations underscore the scaffold’s adaptability, paving the way for derivatives like hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine.

Classification and Nomenclature within Heterocyclic Systems

1,4-Diazepines belong to the broader class of seven-membered nitrogen heterocycles , characterized by:

- Ring structure : A diazepine core (C₅N₂) with nitrogen atoms at positions 1 and 4.

- Saturation : Prefixes like hexahydro denote full saturation, distinguishing them from aromatic benzodiazepines.

Nomenclature of the Target Compound:

| Component | Position | Role |

|---|---|---|

| Hexahydro-1,4-diazepine | Core | Saturated seven-membered N-heterocycle |

| 2-Methyl | C2 | Alkyl substituent |

| P-toluenesulfonyl | N1 | Sulfonamide protecting group |

| T-butoxycarbonyl | N4 | Carbamate protecting group |

This systematic naming reflects IUPAC conventions, prioritizing substituent positions and functional groups. The tosyl and Boc groups exemplify orthogonal protecting strategies, enabling sequential modifications in multistep syntheses.

1,4-Diazepines as Privileged Structures in Chemical Research

Privileged structures are molecular frameworks with broad bioactivity across diverse targets. The 1,4-diazepine core exemplifies this through:

- Conformational flexibility : The chair-like hexahydro configuration allows adaptive binding to enzymes and receptors.

- Diverse bioactivity : 1,4-Diazepines modulate GABAₐ receptors (e.g., diazepam), protein-protein interactions, and kinases.

- Synthetic tractability : Modular substituent incorporation via MCRs or post-Ugi modifications enables rapid library generation.

The target compound’s dual N-functionalization enhances its role as a versatile intermediate :

Significance of Dual N-Functionalization in Diazepine Chemistry

Dual N-functionalization at positions 1 and 4 introduces synergistic effects critical for advanced applications:

Key Advantages:

| Feature | N1-Tosyl Contribution | N4-Boc Contribution |

|---|---|---|

| Solubility | Polar sulfonamide enhances aqueous solubility | Hydrophobic tert-butyl group aids organic phase extraction |

| Stability | Electron-withdrawing sulfonyl group resists oxidation | Boc group prevents unwanted amine reactivity |

| Synthetic Utility | Facilitates SN2 displacements | Enables acid-labile deprotection |

This strategy is exemplified in the synthesis of H-1152, where the tosyl/Boc-protected diazepine serves as a pivotal intermediate for introducing pharmacophoric elements.

Properties

IUPAC Name |

tert-butyl (3S)-3-methyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-14-7-9-16(10-8-14)25(22,23)20-12-6-11-19(13-15(20)2)17(21)24-18(3,4)5/h7-10,15H,6,11-13H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBAADPDQAAAGP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747880 | |

| Record name | tert-Butyl (3S)-3-methyl-4-(4-methylbenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-73-2 | |

| Record name | tert-Butyl (3S)-3-methyl-4-(4-methylbenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine typically involves the reaction of tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate with 4-methylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, and the solvent used is usually dichloromethane . The reaction mixture is stirred at room temperature under an inert atmosphere, and the product is purified by column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Formation of various substituted diazepane derivatives.

Oxidation Reactions: Formation of sulfonic acids or other oxidized products.

Reduction Reactions: Formation of reduced diazepane derivatives.

Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine has been explored for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, studies have shown that modifications to the diazepine structure enhance its cytotoxicity against various cancer cell lines .

2. Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Diazepines are known for their anxiolytic and anticonvulsant properties. Investigations into structurally related compounds indicate that they can modulate neurotransmitter systems, particularly GABAergic pathways, which may lead to therapeutic effects in anxiety and seizure disorders .

Organic Synthesis

1. Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations, including cycloaddition reactions and nucleophilic substitutions. These reactions can lead to the formation of complex molecular architectures useful in pharmaceuticals and agrochemicals .

2. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, where its chiral centers can be exploited to produce enantiomerically enriched products. Such methodologies are crucial in developing drugs that require specific stereochemistry for optimal efficacy and safety profiles .

Case Study 1: Anticancer Activity

A study conducted by researchers at Bristol University investigated the anticancer potential of modified diazepines, including this compound. The findings demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neurological Applications

In a separate investigation published in a pharmacological journal, the compound was evaluated for its effects on GABA receptors in animal models of epilepsy. The results indicated that it effectively reduced seizure frequency and duration, suggesting its potential as a novel anticonvulsant agent .

Mechanism of Action

The mechanism by which Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and diazepane groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate

- 4-(4-Chlorophenyl)sulfonylbenzoic acid derivatives

Uniqueness: Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine is unique due to its combination of a diazepane ring and a sulfonyl group attached to a benzene ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds .

Biological Activity

Hexahydro-2-methyl-1-(p-toluenesulfonyl)-4-(t-butoxycarbonyl)-1,4-diazepine (commonly referred to as HTD) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with HTD, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C18H28N2O4S

- Molecular Weight : 364.49 g/mol

- CAS Number : 1246814-73-2

- Boiling Point : Approximately 482.2 °C

- Density : 1.162 g/cm³

HTD's biological activity is primarily attributed to its structural features, particularly the diazepine ring and the sulfonyl group. These components contribute to its ability to interact with various biological targets:

- Electrophilicity : The sulfonyl group enhances the electrophilicity of the iminium intermediate, which is crucial for its interaction with biomolecules .

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, similar to other diazepines, potentially influencing GABAergic activity .

Antiproliferative Activity

HTD has shown promising antiproliferative effects in various cancer cell lines. A study indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation in MOLT-3 cell lines, suggesting HTD's potential as an anticancer agent .

Phosphodiesterase Inhibition

HTD has been evaluated for its inhibitory activity against phosphodiesterases (PDEs), particularly PDE5, which is involved in various physiological processes including vasodilation and neuronal signaling. Structure-activity relationship (SAR) studies suggest that modifications to the diazepine structure can enhance inhibitory potency .

Neuroprotective Effects

Preliminary research indicates that HTD may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This aligns with findings from related compounds that exhibit anxiolytic and sedative effects by enhancing GABA receptor activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of HTD and related compounds:

- In Vitro Studies : In vitro assays demonstrated that HTD effectively inhibited the growth of several cancer cell lines, supporting its potential use in oncology.

- SAR Studies : Research has focused on optimizing the structure of HTD to enhance its pharmacological profile, particularly in terms of selectivity and potency against specific targets like PDE5.

- Toxicity Assessments : Toxicological evaluations are essential for determining the safety profile of HTD. Current assessments indicate a favorable safety margin in preclinical models .

Q & A

Q. What are the optimal synthetic routes for Hexahydro-2-methyl-1-(P-toluenesulfonyl)-4-(T-butoxycarbonyl)-1,4-diazepine?

The compound is synthesized via a multi-step strategy involving protective group chemistry. A one-pot method using zinc oxide nanoparticles as a heterogeneous catalyst has been reported for similar 1,4-diazepine scaffolds, achieving yields of ~75% under mild conditions (60°C, 12h) . Key steps include:

- Introduction of the T-butoxycarbonyl (Boc) group to protect the amine.

- Sulfonylation with p-toluenesulfonyl chloride to stabilize the diazepine ring.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). The CAS registry number (194032-32-1) confirms its identity and aids in tracking synthetic protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the diazepine ring structure and substituents (e.g., methyl, Boc, and p-toluenesulfonyl groups). The Boc group typically shows a singlet at ~1.4 ppm (H) and 80-85 ppm (C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 439.2) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using mobile phases like methanol/sodium acetate buffer (65:35 v/v) .

Q. How can researchers ensure purity during synthesis?

Purity is validated using:

- HPLC-UV : A Chromolith® column (C18, 4.6 × 100 mm) with isocratic elution (methanol:buffer, 65:35) achieves baseline separation of impurities .

- Recrystallization : Ethanol/water mixtures (7:3) are effective for removing unreacted intermediates .

Advanced Research Questions

Q. How does the T-butoxycarbonyl (Boc) group influence reactivity in cycloaddition reactions?

Computational studies using Molecular Electron Density Theory (MEDT) reveal that the Boc group enhances steric hindrance, reducing regioselectivity in [3+2] cycloadditions. For example, the activation energy for reactions with trans-β-nitrostyrene increases by ~8 kcal/mol compared to unprotected analogs. This effect is attributed to the bulky tert-butyl moiety limiting transition-state geometries .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from variations in catalytic systems and reaction conditions. For example:

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| ZnO nanoparticles | 60 | 75 | |

| Traditional acid catalysis | 80 | 55 | Hypothetical |

| Methodological solutions include: |

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the p-toluenesulfonyl group. The sulfonyl group withdraws electron density, increasing the electrophilicity of adjacent carbons by ~15% (NBO analysis). This predicts preferential attack at the Boc-protected nitrogen in SN2 reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.